7-Bromo-6-chloro-5-fluoroquinazolin-4(3H)-one
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Overview
Description
7-Bromo-6-chloro-5-fluoroquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-chloro-5-fluoroquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis often begins with a substituted aniline derivative.
Cyclization: The aniline derivative undergoes cyclization with a suitable reagent, such as formic acid or formamide, to form the quinazolinone core.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It may participate in oxidation or reduction reactions under specific conditions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 7-Bromo-6-chloro-5-fluoroquinazolin-4(3H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The exact pathways involved can vary based on the compound’s structure and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: The parent compound of the quinazolinone family.
6-Chloroquinazolin-4(3H)-one: A similar compound with a chlorine atom at the 6-position.
5-Fluoroquinazolin-4(3H)-one: A similar compound with a fluorine atom at the 5-position.
Uniqueness
7-Bromo-6-chloro-5-fluoroquinazolin-4(3H)-one is unique due to the presence of multiple halogen atoms, which can influence its chemical reactivity and biological activity. The combination of bromine, chlorine, and fluorine atoms may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
Molecular Formula |
C8H3BrClFN2O |
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Molecular Weight |
277.48 g/mol |
IUPAC Name |
7-bromo-6-chloro-5-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H3BrClFN2O/c9-3-1-4-5(7(11)6(3)10)8(14)13-2-12-4/h1-2H,(H,12,13,14) |
InChI Key |
MGQMQRMSWGZTHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)Cl)F)C(=O)NC=N2 |
Origin of Product |
United States |
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